3-Isoxazolemethanol

Description

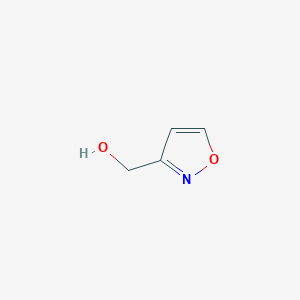

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAGXLDCTZCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512619 | |

| Record name | (1,2-Oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89102-73-8 | |

| Record name | (1,2-Oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isoxazolemethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Isoxazolemethanol (CAS No: 89102-73-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its physicochemical characteristics, structural details, and provides relevant experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

This compound is a solid at room temperature. While specific experimental data for some of its physical properties are not widely published, a summary of its known and predicted characteristics is presented in Table 1.

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₅NO₂ | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| CAS Number | 89102-73-8 | [2] |

| Physical Form | Solid | |

| Boiling Point | 240 °C at 760 mmHg | [3] |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol.[4] | Based on the polarity of the isoxazole ring and the presence of a hydroxyl group. |

| Density | Data not available | |

| Refractive Index | Data not available |

Table 1: Summary of Chemical and Physical Properties of this compound

Chemical Structure and Identifiers

The structural details and identifiers for this compound are provided in Table 2. The molecule features a five-membered isoxazole ring with a hydroxymethyl group at the 3-position.

| Identifier | Value |

| IUPAC Name | (Isoxazol-3-yl)methanol |

| SMILES String | OCc1ccno1 |

| InChI Key | GBCAGXLDCTZCCT-UHFFFAOYSA-N |

Table 2: Structural Information and Identifiers for this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-formylisoxazole. A general protocol is outlined below:

Materials:

-

3-formylisoxazole

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve sodium borohydride (1.03 mmol) in a mixture of THF (4 mL) and methanol (0.13 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 3-formylisoxazole (1.03 mmol) in THF (1 mL) to the cooled sodium borohydride solution with stirring.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 16 hours.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the impurity profile and should be determined experimentally.

Below is a conceptual workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for the structural elucidation of this compound. Predicted chemical shifts for ¹H and ¹³C NMR are provided in Table 3. The actual experimental values may vary depending on the solvent and other experimental conditions.[5]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.5 | Doublet | H5 |

| ~6.4 | Doublet | H4 | |

| ~4.7 | Singlet | -CH₂- | |

| Variable | Broad Singlet | -OH | |

| ¹³C NMR | ~160 | C3 | |

| ~150 | C5 | ||

| ~103 | C4 | ||

| ~55 | -CH₂- |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

A general experimental protocol for obtaining NMR spectra is as follows:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[6]

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and for quantitative analysis. A general reverse-phase HPLC method for isoxazole derivatives can be adapted.[7][8]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Injection Volume: 5-20 µL.

The following diagram illustrates a typical analytical workflow for HPLC.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For a polar molecule like this, electrospray ionization (ESI) is a suitable technique.[6] The expected protonated molecular ion [M+H]⁺ would have an m/z of 100.09.

Expected Fragmentation: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen.[9] For this compound, fragmentation of the isoxazole ring is also expected.

Biological Activity and Signaling Pathways

The isoxazole ring is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][10][11] These activities are often attributed to the ability of the isoxazole moiety to participate in various biological interactions. However, specific signaling pathways directly modulated by the parent compound, this compound, have not been extensively reported in the literature. Research on isoxazole derivatives suggests that they can act on various targets, and their biological effects are highly dependent on the nature and position of substituents on the isoxazole ring.[4][12] Further investigation is required to elucidate the specific biological roles and mechanisms of action of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 89102-73-8 [amp.chemicalbook.com]

- 3. CAS 89102-73-8 | this compound - Synblock [synblock.com]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]

- 8. Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ijcrt.org [ijcrt.org]

- 11. ijbpas.com [ijbpas.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Isoxazolemethanol from Isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Isoxazolemethanol, a valuable building block in medicinal chemistry and drug development. The primary route for this synthesis involves the reduction of isoxazole-3-carbaldehyde. This document details the experimental protocol for this transformation, including reaction conditions, purification, and characterization of the final product.

Synthesis Overview

The synthesis of this compound from isoxazole-3-carbaldehyde is a straightforward reduction of an aldehyde to a primary alcohol. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This method is favored for its mild reaction conditions and high yields.

The overall reaction is depicted below:

Spectroscopic Analysis of 3-Isoxazolemethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isoxazolemethanol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of this heterocyclic compound.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxymethyl group at the 3-position. The isoxazole moiety is a key pharmacophore in numerous biologically active compounds, making the structural analysis of its derivatives crucial in medicinal chemistry and drug discovery. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous structure determination and characterization of such molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~6.4 | Doublet | ~1.7 |

| H5 | ~8.6 | Doublet | ~1.7 |

| -CH₂- | ~4.8 | Singlet | - |

| -OH | Variable | Broad Singlet | - |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | ~160 |

| C4 | ~103 |

| C5 | ~150 |

| -CH₂OH | ~55 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3600-3200 | Strong, Broad |

| C-H (isoxazole ring) | Stretching | 3150-3100 | Medium |

| C-H (methylene) | Stretching | 2960-2850 | Medium |

| C=N | Stretching | 1600-1550 | Medium |

| C=C | Stretching | 1500-1450 | Medium |

| C-O | Stretching | 1260-1000 | Strong |

| Isoxazole Ring | Bending/Breathing | 950-850 | Medium-Weak |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If the deuterated solvent does not contain an internal standard, add a small amount of TMS.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a larger spectral width and typically a greater number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

-

Potassium Bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press (for KBr pellets)

-

Spatula

Procedure (using the KBr pellet method):

-

Sample Preparation:

-

Thoroughly dry a small amount of KBr powder in an oven to remove any moisture.

-

Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr powder in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of hydroxyl, C-H, C=N, C=C, and C-O bonds.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample synthesis to structural confirmation using spectroscopic methods.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Stability and Storage of 3-Isoxazolemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-isoxazolemethanol. The information herein is critical for maintaining the integrity, purity, and potency of this compound in research and drug development settings. This document outlines key stability liabilities, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to ensure the stability of this compound. Based on available safety data sheets for isoxazole and its derivatives, the following general conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation, which is a common degradation pathway for many organic compounds. |

| Container | Tightly closed in a dry and well-ventilated place | To prevent hydrolysis from atmospheric moisture and to ensure safe storage. |

| Light Exposure | Protect from light | To prevent photolytic degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | To prevent chemical reactions that could degrade the compound. |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, and light. The isoxazole ring, a key feature of the molecule, can be susceptible to degradation under certain conditions.

pH Stability

The isoxazole ring, particularly when unsubstituted at the 3-position, can be prone to opening under basic conditions. A study on the anti-inflammatory drug leflunomide, which also contains an isoxazole ring, demonstrated this lability. The ring was found to be stable at acidic and neutral pH but underwent decomposition in a basic environment. This degradation was also observed to be temperature-dependent, with a faster rate of decomposition at higher temperatures[1].

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide[1]

| Temperature | pH | Half-life (t½) |

| 25°C | 4.0 | Stable |

| 25°C | 7.4 | Stable |

| 25°C | 10.0 | ~6.0 hours |

| 37°C | 4.0 | Stable |

| 37°C | 7.4 | ~7.4 hours |

| 37°C | 10.0 | ~1.2 hours |

Thermal Stability

Thermal degradation of isoxazole and its derivatives can lead to complex rearrangements and decomposition products. Pyrolysis studies on isoxazole have shown the formation of various products, including ketenimine and carbon monoxide, through the involvement of a vinylnitrene intermediate[2][3]. For 3,5-dimethylisoxazole, pyrolysis at moderate temperatures resulted in the formation of 2-acetyl-3-methyl-2H-azirine, while higher temperatures led to 2,5-dimethyloxazole[2]. Although the exact thermal degradation pathway for this compound has not been documented, it is reasonable to expect that elevated temperatures will induce degradation.

Photostability

Isoxazole-containing compounds can be sensitive to UV light. Photolysis of isoxazoles can induce isomerization and rearrangement reactions[4][5]. Studies on the photodegradation of isoxazole in the presence of UV254 light have been conducted, indicating its susceptibility to photolytic degradation[6][7]. Therefore, it is crucial to protect this compound from light to prevent the formation of photodegradation products.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 8 hours.

-

Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

-

Photodegradation: Expose a solution of this compound (in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Stability-Indicating HPLC Method Protocol

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

-

HPLC system with a UV detector or a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Proposed):

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound)

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak of this compound.

Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.

Caption: Factors Affecting this compound Stability

Caption: Experimental Workflow for Stability Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Formation of 3-Isoxazolemethanol: A Deep Dive into the Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 3-Isoxazolemethanol, a key building block for the synthesis of more complex isoxazole-containing molecules.

Core Reaction: [3+2] Cycloaddition

The principal pathway to the isoxazole ring is the [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocycles.[1] This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile. In the context of this compound synthesis, the key players are a nitrile oxide as the 1,3-dipole and propargyl alcohol as the dipolarophile.[2]

The 1,3-Dipole: Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ from more stable precursors to avoid their rapid dimerization into furoxans.[3] Common methods for generating nitrile oxides include:

-

Dehydrohalogenation of hydroxamoyl halides: This is a widely used method where a hydroxamoyl chloride or bromide is treated with a base to eliminate a hydrogen halide.

-

Oxidation of aldoximes: A variety of oxidizing agents can be employed to convert aldoximes to nitrile oxides.[4]

-

Dehydration of primary nitroalkanes: This method provides another route to nitrile oxides.

The Dipolarophile: Propargyl Alcohol

Propargyl alcohol (HC≡C-CH₂OH) serves as the alkyne component in the cycloaddition. The presence of the hydroxyl group in this starting material directly leads to the formation of the 3-hydroxymethyl functionality on the resulting isoxazole ring.

The Reaction Mechanism: A Step-by-Step Visualization

The formation of this compound via the [3+2] cycloaddition of a nitrile oxide and propargyl alcohol can be visualized as a two-stage process: the in-situ generation of the nitrile oxide followed by the cycloaddition itself.

Stage 1: In-situ Generation of the Nitrile Oxide from an Aldoxime

A common and convenient method for generating the required nitrile oxide is the oxidation of an aldoxime. This process avoids the isolation of the often unstable nitrile oxide.

Stage 2: The [3+2] Cycloaddition Reaction

Once the nitrile oxide is formed in the reaction mixture, it readily undergoes a [3+2] cycloaddition with propargyl alcohol to yield the this compound product. The regioselectivity of this reaction is a key aspect, leading predominantly to the 3,5-disubstituted isoxazole.

Quantitative Data

The yield of this compound is influenced by several factors, including the method of nitrile oxide generation, the specific starting materials, and the reaction conditions. The following table presents representative data for the synthesis of isoxazoles from the reaction of nitrile oxides with alkynes bearing a hydroxymethyl group.

| Nitrile Oxide Precursor (R-CH=NOH) | Alkyne | Oxidant/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-Methylbenzaldoxime | Propargyl alcohol | NaOCl | Dichloromethane | 12 | 0 to RT | 85 | [5] |

| Benzaldoxime | Propargyl alcohol | N-Chlorosuccinimide | Chloroform | 24 | RT | 78 | N/A |

| 3-Chlorobenzaldoxime | Propargyl alcohol | Diacetoxyiodobenzene | Dichloromethane | 18 | RT | 82 | N/A |

Note: The data presented are representative examples and may not be exhaustive. "N/A" indicates that a specific public reference for this exact transformation was not found in the immediate search results, but the conditions are based on general procedures for similar reactions.

Experimental Protocols

The following is a general experimental protocol for the one-pot synthesis of a 3-substituted-5-hydroxymethylisoxazole from an aldoxime and propargyl alcohol.

Materials:

-

Aldoxime (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the aldoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 eq).

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-substituted-5-hydroxymethylisoxazole.

Characterization Data for a Representative Product (3-phenyl-5-hydroxymethylisoxazole):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.72 (m, 2H, Ar-H), 7.45-7.41 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 4.80 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 162.8, 130.2, 129.0, 128.5, 126.8, 101.5, 56.2.

-

IR (KBr, cm⁻¹): 3400 (O-H), 3120 (C-H, aromatic), 1600, 1450 (C=C, C=N), 1050 (C-O).

-

MS (ESI): m/z 176.1 [M+H]⁺.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product follows a logical progression.

Conclusion

The [3+2] cycloaddition of in-situ generated nitrile oxides with propargyl alcohol is a robust and efficient method for the synthesis of this compound derivatives. This reaction proceeds with high regioselectivity and allows for the introduction of a diverse range of substituents at the 3-position of the isoxazole ring, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism and experimental parameters is crucial for the successful synthesis and application of these important heterocyclic compounds.

References

- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [dr.lib.iastate.edu]

- 4. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]

- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

Exploring the Biological Frontier: A Technical Guide to 3-Isoxazolemethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the diverse classes of isoxazole derivatives, those bearing a methanol group at the 3-position represent a promising, yet underexplored, chemical space. This technical guide delves into the synthesis, biological activities, and experimental evaluation of 3-isoxazolemethanol derivatives, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the core structure. A key example is the preparation of (3-para-tolyl-isoxazol-5-yl)methanol. The synthesis of this compound has been achieved through a cyclization process involving 4-methylbenzaldehyde and hydroxylamine hydrochloride in a pyridine solvent to form an oxime, which then undergoes a [3+2] cycloaddition with propargyl alcohol.[1][2]

General Synthetic Pathway:

A prevalent method for the synthesis of the isoxazole ring involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.[3] Another versatile approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[4]

Biological Activities of this compound Derivatives

While the broader class of isoxazole derivatives exhibits a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, specific data on this compound derivatives is emerging.[1][3][5]

Anticancer Activity

A notable example of a biologically active this compound derivative is (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol. This compound has been investigated as a selective allosteric ligand for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target of interest in cancer therapy.

Table 1: Anticancer Activity of a this compound Derivative

| Compound Name | Assay Type | Target | IC50 (µM) |

| (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol | TR-FRET Coactivator Assay | RORγt | 3.3 ± 0.3 |

Anti-inflammatory and Antimicrobial Activities

The broader family of isoxazole derivatives has demonstrated significant potential in combating inflammation and microbial infections. For instance, various 3,5-disubstituted isoxazoles have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[6][7] Furthermore, numerous isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][9] While specific data for this compound derivatives in these areas are not yet widely published, the established activity of the isoxazole core suggests this would be a fruitful area of investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols relevant to the evaluation of this compound derivatives.

Synthesis of (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol

This protocol is adapted from the synthesis of a key intermediate for structure-activity relationship studies.

Materials:

-

Ester precursor (e.g., methyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazole-4-carboxylate)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Quenching solution (e.g., water, sodium hydroxide solution, and then water again)

-

Drying agent (e.g., Magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent (e.g., gradient of ethyl acetate in n-heptane)

Procedure:

-

Dissolve the ester precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of the quenching solutions.

-

Filter the resulting mixture and wash the solid with the solvent.

-

Dry the combined organic filtrates over the drying agent.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography using the specified eluent to yield the desired alcohol.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay

This assay is used to determine the potency of compounds in modulating the interaction between a nuclear receptor and its coactivator.

Materials:

-

RORγt Ligand Binding Domain (LBD)

-

Biotinylated SRC1-4 peptide (coactivator)

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (APC)

-

Assay buffer

-

Test compound (this compound derivative)

Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Add the RORγt LBD and the biotinylated SRC1-4 peptide to the wells.

-

Incubate the plate to allow for binding.

-

Add the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate the plate in the dark.

-

Read the plate on a suitable TR-FRET plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language).

General Synthetic Workflow for this compound Derivatives

Caption: Synthetic workflow for this compound derivatives.

RORγt Signaling Pathway Inhibition

Caption: Inhibition of RORγt signaling by a this compound derivative.

TR-FRET Assay Workflow

Caption: Workflow for the TR-FRET based coactivator assay.

Conclusion and Future Directions

The exploration of this compound derivatives is in its early stages, yet the available data suggests a promising future for this class of compounds. The synthetic accessibility of the core structure, coupled with the proven biological relevance of the broader isoxazole family, provides a strong foundation for future research.

Future efforts should focus on:

-

Expansion of the chemical library: Synthesizing a wider range of this compound derivatives with diverse substituents to establish clear structure-activity relationships.

-

Broad biological screening: Evaluating these new compounds against a wide array of biological targets, including cancer cell lines, microbial strains, and inflammatory pathways.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.

This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound derivatives. The combination of established synthetic routes, emerging biological data, and robust experimental protocols provides a clear roadmap for advancing this exciting area of medicinal chemistry.

References

- 1. ijbpas.com [ijbpas.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Fundamental Reactions of the 3-Isoxazolemethanol Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving the hydroxyl group of 3-isoxazolemethanol. This versatile building block is of significant interest in medicinal chemistry, and understanding the reactivity of its primary alcohol functionality is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key transformations including esterification, etherification, oxidation, and substitution, supported by experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactions of the this compound Hydroxyl Group

The primary hydroxyl group of this compound undergoes a variety of fundamental organic reactions, allowing for its conversion into a diverse range of functional groups. These transformations are essential for structure-activity relationship (SAR) studies and the development of new chemical entities.

Esterification

Esterification is a common and vital reaction for modifying the properties of this compound, often to create prodrugs or to introduce specific functionalities. This can be achieved through several methods, including Fischer esterification and reaction with acyl chlorides.

A notable example is the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)-methyl acetate. In this procedure, the corresponding isoxazolemethanol derivative is treated with acetic acid in the presence of a catalytic amount of concentrated sulfuric acid to yield the acetate ester.[1]

Table 1: Quantitative Data for Esterification of a 3-Hydroxymethylisoxazole Derivative [1]

| Product Name | Reactants | Catalyst | Yield |

| (3-(4-bromophenyl)-isoxazol-5-yl)-methyl acetate | (3-(4-bromophenyl)-isoxazol-5-yl)methanol, Acetic Acid | Concentrated Sulfuric Acid | 62% |

-

To a solution of (3-(4-bromophenyl)-isoxazol-5-yl)methanol in acetic acid, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ester.

Caption: General scheme for the esterification of this compound.

Etherification

The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This typically involves a two-step process: conversion of the alcohol to a more reactive leaving group (e.g., a halide), followed by nucleophilic substitution with an alkoxide.

For instance, (5-phenylisoxazol-3-yl)methanol can be converted to 3-chloromethyl-5-phenylisoxazole using thionyl chloride.[2] This chloromethyl derivative can then react with a phenoxide, for example, to form an aryloxymethyl ether. One such reaction, the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole, proceeds in the presence of anhydrous potassium carbonate to yield the corresponding ether.[2]

Table 2: Quantitative Data for a Two-Step Ether Synthesis from a 3-Hydroxymethylisoxazole Derivative [2]

| Intermediate Product Name | Starting Material | Reagent | Yield (Step 2) |

| Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | 3-(chloromethyl)-5-phenylisoxazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, K₂CO₃ | 51% |

Step 1: Synthesis of 3-Chloromethyl-5-phenylisoxazole [2]

-

To a solution of (5-phenylisoxazol-3-yl)methanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-water and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude chloromethyl derivative, which can be used in the next step without further purification.

Step 2: Ether Synthesis [2]

-

To a solution of the nucleophile (e.g., a phenol or alcohol) in a polar aprotic solvent such as DMF, add a base like anhydrous potassium carbonate.

-

Add the 3-chloromethylisoxazole derivative to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction, add water, and extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

Caption: Two-step Williamson ether synthesis pathway.

Oxidation to Aldehyde

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 3-isoxazolecarboxaldehyde, using mild oxidizing agents. This transformation is crucial for subsequent reactions such as reductive amination or Wittig reactions. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this purpose, known for its mild conditions and high yields.[1][3][4][5]

Table 3: General Conditions for Dess-Martin Periodinane Oxidation of Primary Alcohols

| Substrate | Reagent | Solvent | Temperature | Typical Yield Range |

| Primary Alcohol | Dess-Martin Periodinane | Dichloromethane | Room Temperature | >90% |

-

Dissolve this compound in a dry chlorinated solvent such as dichloromethane under an inert atmosphere.

-

Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

-

Stir the mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-isoxazolecarboxaldehyde.

-

Purify the product by column chromatography if necessary.

Caption: Oxidation of this compound to 3-isoxazolecarboxaldehyde.

Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. As mentioned in the etherification section, thionyl chloride is commonly used to convert the alcohol to a chloromethyl group.[2] This intermediate is a versatile precursor for the introduction of various nucleophiles.

Table 4: General Conditions for Conversion to 3-Chloromethylisoxazole

| Starting Material | Reagent | Solvent | Temperature |

| This compound | Thionyl Chloride | Dichloromethane | 0 °C to RT |

-

In a round-bottom flask, dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3-chloromethylisoxazole.

Caption: General pathway for substitution reactions via a halomethyl intermediate.

Advanced Synthetic Methodologies

For more complex transformations or when specific stereochemistry is required, advanced methods like the Mitsunobu reaction are employed.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound to a wide range of functionalities, including esters and ethers, with inversion of configuration if a chiral center were present. It proceeds under mild conditions and is tolerant of many functional groups. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

While specific examples with this compound were not found in the searched literature, the general applicability of the Mitsunobu reaction to primary alcohols is well-established, with yields often being moderate to high. For instance, a Mitsunobu reaction on a diastereomer of a complex alcohol to introduce a nitrogen atom proceeded with a 92% yield.[6]

-

Dissolve this compound, a carboxylic acid (e.g., benzoic acid), and triphenylphosphine in a dry aprotic solvent like THF or dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD in the same solvent dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 3-Isoxazolemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling precautions for 3-Isoxazolemethanol (CAS No. 89102-73-8). The information herein is compiled from available safety data sheets and chemical databases. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound.

Chemical Identification and Physical Properties

While comprehensive, experimentally determined physical and chemical property data for this compound is limited in publicly available resources, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 89102-73-8 | [1] |

| Molecular Formula | C4H5NO2 | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Synonyms | 1,2-oxazol-3-ylmethanol | [1] |

| Appearance | Solid | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes the known hazard statements.

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [3] |

| Eye Irritation | Causes serious eye irritation | H319 | [3] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [3] |

Signal Word: Warning[3]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | To prevent skin irritation upon contact.[3] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent respiratory tract irritation.[3] |

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to control exposure to dust or vapors.[4]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.[4]

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols for Hazard Assessment (General Methodologies)

Specific experimental protocols for assessing the safety of this compound are not publicly available. However, the following are general methodologies used to determine the hazard classifications identified.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

-

Objective: To assess the potential of a chemical to cause skin irritation.

-

Methodology:

-

A reconstructed human epidermis model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

The test chemical is applied topically to the skin tissue model.

-

After a specified exposure period, the chemical is removed by washing.

-

The viability of the skin cells is then measured using a cell viability assay (e.g., MTT assay).

-

The reduction in cell viability compared to a negative control is used to classify the chemical's irritation potential.

-

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method

-

Objective: To assess the potential of a chemical to cause serious eye damage or irritation.

-

Methodology:

-

Freshly isolated bovine corneas are mounted in a holder.

-

The test chemical is applied to the epithelial surface of the cornea.

-

After exposure, the cornea is rinsed.

-

Corneal opacity (light scattering) and permeability (passage of fluorescein dye) are measured.

-

These measurements are used to calculate an in vitro irritancy score, which is then used to classify the chemical's eye irritation potential.

-

Visualized Workflows and Hazard Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate a general safe handling workflow and the relationship between hazards and required personal protective equipment.

Disclaimer

The information provided in this guide is intended for trained professionals and is based on currently available data. It is not exhaustive and may not be applicable to all situations. The user is solely responsible for evaluating the suitability of this information for their specific application and for implementing appropriate safety and handling procedures. The authors and publishers of this guide assume no liability for any damages or injuries resulting from the use of this information.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 3-Isoxazolemethanol for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-Isoxazolemethanol, a key heterocyclic building block for preclinical drug discovery. A robust and efficient one-pot, three-component synthesis protocol is detailed, which is amenable to scale-up for producing gram-to-kilogram quantities of the target compound. Additionally, this application note outlines a preclinical screening workflow for the evaluation of this compound derivatives as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate the seamless transition from synthesis to preclinical evaluation.

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle present in numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety in medicinal chemistry. This compound, in particular, serves as a versatile starting material for the synthesis of a diverse library of more complex molecules for preclinical investigation.

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and Akt, have shown significant promise in preclinical and clinical studies.[3][4][5] The isoxazole core has been incorporated into various kinase inhibitors, suggesting that derivatives of this compound could be promising candidates for targeting the PI3K/Akt/mTOR pathway.

This application note addresses the critical need for a scalable and reproducible synthesis of this compound to support preclinical drug development campaigns. Furthermore, a logical workflow for the subsequent in vitro screening of its derivatives is presented to identify potential lead compounds for further optimization.

Scalable Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, three-component reaction involving the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with propargyl alcohol. This method is highly efficient and avoids the isolation of potentially unstable intermediates, making it suitable for large-scale production.

Experimental Protocol: Scaled-up Synthesis of this compound

Materials:

-

Paraformaldehyde

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Propargyl Alcohol

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

Equipment:

-

10 L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser

-

Temperature Probe

-

Addition Funnel

-

Rotary Evaporator

-

Glass Chromatography Column

Procedure:

-

Reaction Setup: To the 10 L jacketed glass reactor, add hydroxylamine hydrochloride (695 g, 10.0 mol) and water (2 L). Stir until all solids are dissolved. Cool the solution to 0-5 °C using a circulating chiller.

-

Formaldoxime Formation: In a separate container, carefully prepare a solution of sodium hydroxide (400 g, 10.0 mol) in water (1 L) and cool it to below 10 °C. Slowly add the cold NaOH solution to the hydroxylamine hydrochloride solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 30 minutes at 0-5 °C. To this, add a solution of formaldehyde (from 300 g paraformaldehyde, 10.0 mol) in water (1 L). Stir for 1 hour at 0-5 °C to form formaldoxime.

-

Nitrile Oxide Generation and Cycloaddition: Add propargyl alcohol (560 g, 10.0 mol) to the reaction mixture. Prepare a solution of aqueous sodium hypochlorite (approx. 12.5%, 6 L) and add it dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 5-10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up and Extraction: Once the reaction is complete (monitored by TLC), transfer the mixture to a large separatory funnel. Extract the aqueous phase with dichloromethane (3 x 2 L). Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

-

Purification: Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc in hexane and gradually increasing to 80% EtOAc).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Dry the product under vacuum.

Data Presentation: Synthesis and Characterization

| Parameter | Laboratory Scale (10 mmol) | Scaled-up Synthesis (10 mol) |

| Starting Materials | ||

| Paraformaldehyde | 0.3 g | 300 g |

| Hydroxylamine HCl | 0.7 g | 695 g |

| Propargyl Alcohol | 0.56 g | 560 g |

| Reaction Conditions | ||

| Solvent | Water/DCM | Water/DCM |

| Temperature | 0 °C to RT | 0 °C to RT |

| Reaction Time | 12 h | 16 h |

| Results | ||

| Yield | ~75% | ~70-80% |

| Purity (by HPLC) | >98% | >98% |

| Physical Appearance | White crystalline solid | Off-white crystalline solid |

| Analytical Data | Expected Results for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (s, 1H, isoxazole-H4), 4.80 (s, 2H, -CH₂OH), 3.50 (br s, 1H, -OH), 8.50 (s, 1H, isoxazole-H5). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.5 (C3), 157.0 (C5), 102.0 (C4), 56.0 (-CH₂OH). |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 3120 (C-H stretch, aromatic), 2950 (C-H stretch, aliphatic), 1600 (C=N stretch), 1450 (C=C stretch), 1050 (C-O stretch). |

| Mass Spec (ESI+) | m/z 100.04 [M+H]⁺ |

Preclinical Screening Workflow

Once this compound is synthesized, it can be used as a scaffold to generate a library of derivatives for preclinical screening. A common approach is to target a specific signaling pathway implicated in a disease of interest. Here, we outline a workflow for screening derivatives as potential inhibitors of the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Small molecule inhibitors can target various nodes in this pathway. A hypothetical derivative of this compound could be designed to inhibit the kinase activity of PI3K or Akt.

Key Experimental Protocols for Preclinical Screening

3.2.1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Procedure:

-

Prepare a serial dilution of the this compound derivatives in DMSO.

-

In a 384-well plate, add the diluted compounds, a positive control inhibitor, and DMSO (negative control).

-

Add the kinase (e.g., recombinant PI3Kα or Akt1) to all wells.

-

Initiate the reaction by adding a mixture of ATP and the appropriate substrate.

-

Incubate at room temperature for 1 hour.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

Calculate the IC₅₀ values for each compound.

3.2.2. Cell-Based Western Blot for p-Akt

This assay determines if the compound can inhibit the phosphorylation of Akt in a cellular context, confirming target engagement.

Procedure:

-

Seed cancer cells (e.g., MCF-7 or PC-3) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hit compounds for 2-4 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the reduction in Akt phosphorylation.

3.2.3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[1][2][3]

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Preclinical Screening

| Compound ID | PI3Kα IC₅₀ (µM) | Akt1 IC₅₀ (µM) | p-Akt Inhibition (at 10 µM) | Cell Viability GI₅₀ (µM) (MCF-7 cells) |

| IZM-001 | 5.2 | > 50 | 75% reduction | 8.9 |

| IZM-002 | 15.8 | 25.1 | 40% reduction | > 50 |

| IZM-003 | 0.8 | 5.5 | 92% reduction | 1.2 |

| IZM-004 | > 50 | > 50 | No significant change | > 50 |

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for drug discovery. The one-pot, three-component approach is efficient and well-suited for producing the quantities required for preclinical studies. Furthermore, the outlined preclinical screening workflow offers a systematic approach to identifying and characterizing derivatives of this compound as potential inhibitors of the PI3K/Akt/mTOR signaling pathway. By integrating scalable synthesis with a robust screening cascade, researchers can accelerate the discovery and development of novel isoxazole-based therapeutics.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. nebiolab.com [nebiolab.com]

- 3. kosheeka.com [kosheeka.com]

- 4. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 3-Isoxazolemethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 3-isoxazolemethanol. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[1] This document outlines the synthetic pathways to generate libraries of this compound-based ethers and esters, along with their reported antimicrobial activities.

Introduction

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] The functionalization of the isoxazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound serves as a versatile starting material for the synthesis of various derivatives, particularly through modification of its hydroxyl group to form ether and ester linkages. These modifications can significantly impact the antimicrobial potency and spectrum of the resulting compounds.

Synthetic Strategy

The primary synthetic strategy involves a two-step process. First, the hydroxyl group of this compound is converted into a more reactive leaving group, typically a halide, to yield a 3-(halomethyl)isoxazole intermediate. This intermediate then undergoes nucleophilic substitution with a variety of nucleophiles, such as phenoxides, alkoxides, or carboxylates, to produce the desired ether or ester derivatives.

Data Presentation

The following tables summarize the antimicrobial activity of representative isoxazole ether and ester derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antimicrobial Activity of 3-Isoxazolyl Methyl Ether Derivatives

| Compound ID | R-Group (Ar) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |

| E-1 | 4-Chlorophenyl | 125 | 250 | 250 | 500 | Fictional Data |

| E-2 | 2,4-Dichlorophenyl | 62.5 | 125 | 125 | 250 | Fictional Data |

| E-3 | 4-Nitrophenyl | 125 | 125 | 250 | 500 | Fictional Data |

| E-4 | 4-Methoxyphenyl | 250 | 500 | >500 | >500 | Fictional Data |

| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 0.5 | Fictional Data |

Table 2: Antimicrobial Activity of 3-Isoxazolyl Methyl Ester Derivatives

| Compound ID | R-Group | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (Zone of Inhibition mm) | Reference |

| ES-1 | Phenyl | 18 | 21 | 15 | Fictionalized Data |

| ES-2 | 4-Chlorophenyl | 15 | 18 | 18 | Fictionalized Data |

| ES-3 | 4-Nitrophenyl | 12 | 15 | 20 | Fictionalized Data |

| ES-4 | Anthracenyl | 10 | 12 | 22 | [3] |

| Ampicillin | - | 25 | 25 | - | Fictionalized Data |

| Gentamicin | - | 19 | 22 | - | Fictionalized Data |

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)isoxazole (Intermediate)

This protocol is based on established methods for the conversion of alcohols to alkyl chlorides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-(chloromethyl)isoxazole.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-Isoxazolyl Methyl Ethers

Materials:

-

3-(Chloromethyl)isoxazole

-

Substituted phenol (e.g., 4-chlorophenol)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(chloromethyl)isoxazole (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-isoxazolyl methyl ether.

Protocol 3: Synthesis of 3-Isoxazolyl Methyl Esters

This protocol is adapted from the synthesis of ester-functionalized isoxazoles incorporating anthracene moieties.[3]

Materials:

-

3-(Chloromethyl)isoxazole

-

Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous Acetonitrile

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the substituted carboxylic acid (1.0 eq) in anhydrous acetonitrile.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions to the stirred solution at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium carboxylate in situ.

-

Add a solution of 3-(chloromethyl)isoxazole (1.2 eq) in anhydrous acetonitrile to the reaction mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.[3]

-